molecular formula C45H52N4O18 B103727 Bilirubin diglucuronide CAS No. 17459-92-6

Bilirubin diglucuronide

Cat. No.: B103727
CAS No.: 17459-92-6
M. Wt: 936.9 g/mol
InChI Key: SCJLWMXOOYZBTH-BTVQFETGSA-N
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Description

Bilirubin diglucuronide is a conjugated form of bilirubin, a yellow-orange pigment that results from the breakdown of heme, a component of hemoglobin. This compound is formed in the liver through the process of glucuronidation, where bilirubin is converted into a water-soluble form to facilitate its excretion in bile. The hydrophilic nature of this compound allows it to be efficiently transported across the hepatic canalicular membrane into the bile by the transporter MRP2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilirubin diglucuronide is synthesized in the liver through the enzymatic action of UDP-glucuronosyltransferase, which catalyzes the addition of glucuronic acid to bilirubin. This process involves two sequential steps: the formation of bilirubin monoglucuronide followed by the conversion to this compound. The reaction requires UDP-glucuronate as a cofactor .

Industrial Production Methods: Industrial production of this compound is not common due to its biological origin and the complexity of its synthesis. in research settings, this compound can be isolated from liver tissues or synthesized in vitro using purified enzymes and substrates.

Chemical Reactions Analysis

Types of Reactions: Bilirubin diglucuronide primarily undergoes glucuronidation reactions. It can also participate in oxidation reactions, where it is converted to biliverdin through the action of bilirubin oxidase .

Common Reagents and Conditions:

Major Products Formed:

    Glucuronidation: Bilirubin monoglucuronide and this compound.

    Oxidation: Biliverdin.

Scientific Research Applications

Bilirubin diglucuronide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high water solubility, which facilitates its excretion in bile. This property distinguishes it from unconjugated bilirubin, which is hydrophobic and requires conjugation for excretion. Additionally, this compound’s role in modulating immune responses adds to its uniqueness compared to other bilirubin derivatives .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLWMXOOYZBTH-BTVQFETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C\6/C(=C(C(=O)N6)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H52N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904013
Record name Bilirubin diglucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bilirubin diglucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17459-92-6
Record name Bilirubin diglucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17459-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bilirubin diglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017459926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bilirubin diglucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BILIRUBIN DIGLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L71584RCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bilirubin diglucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bilirubin diglucuronide
Reactant of Route 2
Bilirubin diglucuronide
Reactant of Route 3
Bilirubin diglucuronide
Reactant of Route 4
Bilirubin diglucuronide
Reactant of Route 5
Bilirubin diglucuronide
Reactant of Route 6
Bilirubin diglucuronide

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